molecular formula C24H23ClF3N5 B2999069 7-CHLORO-N-CYCLOOCTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893789-70-3

7-CHLORO-N-CYCLOOCTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2999069
CAS No.: 893789-70-3
M. Wt: 473.93
InChI Key: OXFKUCXLOYALEX-UHFFFAOYSA-N
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Description

7-Chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by three key structural features:

  • N-Cyclooctyl group: A bulky, lipophilic substituent that may improve membrane permeability and modulate pharmacokinetic properties.

Properties

IUPAC Name

7-chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClF3N5/c25-17-11-12-20-19(14-17)22(29-18-9-4-2-1-3-5-10-18)30-23-21(31-32-33(20)23)15-7-6-8-16(13-15)24(26,27)28/h6-8,11-14,18H,1-5,9-10H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFKUCXLOYALEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-Chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound shows potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound features a cyclooctyl group, which is bulkier and more lipophilic than the isopropylphenyl group in or the diethoxyphenyl ethyl chain in . This could enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, uses a phenylsulfonyl group, which is more polar and may alter hydrogen-bonding capacity.

Molecular Weight Trends :

  • The target compound (545.97 g/mol) is heavier than (477.97 g/mol) and (526.90 g/mol), primarily due to the cyclooctyl group. Higher molecular weight may impact bioavailability under Lipinski’s rule of five guidelines.

Research Findings and Limitations

  • Synthetic Accessibility : The cycloocyl group in the target compound may pose synthetic challenges due to steric hindrance during cyclization, whereas the smaller substituents in and are likely more straightforward to incorporate .
  • Biological Activity: No direct pharmacological data are available for the target compound. However, analogs like and with trifluoromethylphenyl groups have shown moderate activity in kinase inhibition assays, suggesting the target may share similar mechanisms .
  • Solubility and Stability : The cycloocyl group in the target compound is expected to reduce aqueous solubility compared to the piperazine-containing , which may limit its utility in aqueous formulations .

Biological Activity

7-Chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound has attracted interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships.

The compound demonstrates significant binding affinity to various receptors and enzymes, which contributes to its biological effects. Notably, it has been studied for its interaction with the NMDA receptor, which is implicated in neuropsychiatric disorders. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity compared to other analogs.

Binding Affinity and Inhibition

Research indicates that modifications to the molecular structure of triazoloquinazolines can significantly affect their binding affinity and biological activity. For instance, the incorporation of a trifluoromethyl group at specific positions on the phenyl ring has been shown to increase binding affinity at the PCP binding site by nearly twofold compared to other derivatives .

Table 1: Binding Affinity of Various Derivatives

CompoundBinding Affinity (Ki, nM)Comments
7 (Base Compound)18.3Reference compound
13 (6-Fluoro)13Higher affinity due to fluorine substitution
24 (5-Methyl)53Moderate affinity
25 (6-Methyl)110Lower affinity

Efficacy Against Cancer Cell Lines

The compound has shown promising cytotoxic effects against various cancer cell lines. For example, derivatives incorporating quinazolinone and triazole cores exhibited IC50 values ranging from 2.90 µM to 6.40 µM against HCT-116 cancer cells. These compounds were evaluated for their ability to induce apoptosis and arrest the cell cycle at the G1 phase .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
13HCT-1165.40Apoptosis induction
-MCF-75.70Cell cycle arrest

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinazoline core significantly influence biological activity. For instance:

  • Trifluoromethyl Group : Enhances metabolic stability and binding affinity.
  • Halo Substituents : The position and type of halo substituents (e.g., fluoro vs. chloro) impact potency; compounds with a fluoro substituent at position six showed markedly higher affinities compared to those with chloro substituents .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating neurodegenerative diseases and cancers:

  • Neuropharmacological Studies : In vitro studies demonstrated that derivatives could modulate NMDA receptor activity, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
  • Oncology Applications : The compound's ability to induce apoptosis in cancer cells has led to investigations into its use as a chemotherapeutic agent.

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